molecular formula C9H8BNO2 B1323185 Isoquinolin-7-ylboronic acid CAS No. 1092790-21-0

Isoquinolin-7-ylboronic acid

Cat. No.: B1323185
CAS No.: 1092790-21-0
M. Wt: 172.98 g/mol
InChI Key: SVSZHSMOMDNMLS-UHFFFAOYSA-N
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Description

Isoquinolin-7-ylboronic acid is a compound characterized by the presence of isoquinoline and boronic acid functional groups. It has the molecular formula C₉H₈BNO₂ and is known for its applications in organic synthesis . This compound is a white solid and is used in various chemical reactions due to its unique properties.

Preparation Methods

Isoquinolin-7-ylboronic acid can be synthesized through several methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl or alkenyl halide with a boronic acid or ester in the presence of a palladium catalyst . The reaction conditions typically include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Isoquinolin-7-ylboronic acid undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are often isoquinoline derivatives with different functional groups attached.

Scientific Research Applications

Isoquinolin-7-ylboronic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: This compound is used in the development of bioactive molecules and pharmaceuticals.

    Medicine: this compound derivatives are investigated for their potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: It is used in the production of materials with specific chemical properties.

Mechanism of Action

The mechanism by which isoquinolin-7-ylboronic acid exerts its effects involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with enzymes and other proteins, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways and the exertion of therapeutic effects .

Comparison with Similar Compounds

Isoquinolin-7-ylboronic acid can be compared with other boronic acids and isoquinoline derivatives. Similar compounds include:

This compound is unique due to its combination of isoquinoline and boronic acid functional groups, which provide it with distinct reactivity and applications in various fields.

Properties

IUPAC Name

isoquinolin-7-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BNO2/c12-10(13)9-2-1-7-3-4-11-6-8(7)5-9/h1-6,12-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVSZHSMOMDNMLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)C=CN=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20635136
Record name Isoquinolin-7-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092790-21-0
Record name Isoquinolin-7-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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